

Technical Guide: Spectroscopic Characterization of 1,3-Dihydroisobenzofuran-5-amine

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Compound of Interest

Compound Name: 1,3-Dihydroisobenzofuran-5-amine

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Disclaimer: Publicly available, peer-reviewed spectroscopic data and a detailed experimental protocol specifically for the synthesis and characterization of **1,3-dihydroisobenzofuran-5-amine** are limited. This guide provides a comprehensive overview based on available data for the parent compound, 1,3-dihydroisobenzofuran, and established principles of spectroscopic interpretation for substituted aromatic compounds.

Introduction

1,3-Dihydroisobenzofuran-5-amine, also known as 5-aminophthalan, is a heterocyclic compound with a core structure that is a precursor in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and further development in medicinal chemistry and materials science. This document outlines the expected spectroscopic data for the characterization of this compound and provides a general synthetic and analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **1,3-dihydroisobenzofuran-5-amine**. These predictions are based on the known data for 1,3-dihydroisobenzofuran and the typical effects of an amino substituent on a benzene ring.^{[1][2][3]}

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
H-1, H-3 (Methylene)	~5.0 - 5.2	Singlet	Two equivalent CH ₂ groups.
Aromatic CH	~6.6 - 7.1	Multiplet	The amino group is electron-donating, causing an upfield shift of the aromatic protons compared to the unsubstituted compound.[1][2] The protons will likely appear as a complex multiplet due to their differing electronic environments.
Amine (NH ₂)	~3.5 - 4.5	Broad Singlet	The chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
C-1, C-3 (Methylene)	~73	
Aromatic C-NH ₂	~145 - 150	The carbon atom attached to the electron-donating amino group is significantly deshielded.
Aromatic CH	~110 - 125	The ortho and para carbons to the amino group will be shielded (shifted upfield) due to resonance effects.
Aromatic Quaternary C	~135 - 140	The quaternary carbons of the fused ring system.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch	3300 - 3500	Medium	Characteristic of a primary amine, often appearing as a doublet. From the methylene groups.
C-H Stretch (Aromatic)	3000 - 3100	Medium	
C-H Stretch (Aliphatic)	2850 - 2960	Medium	
C=C Stretch (Aromatic)	1500 - 1600	Medium-Strong	
C-N Stretch	1250 - 1350	Medium	
C-O-C Stretch	1050 - 1150	Strong	Characteristic of the ether linkage in the furan ring.

Table 4: Predicted Mass Spectrometry (MS) Data

Ion	Predicted m/z	Notes
[M] ⁺	135	Molecular ion peak. An odd molecular weight is expected due to the presence of one nitrogen atom.
[M-NH ₂] ⁺	119	Loss of the amino group.
[M-CH ₂ O] ⁺	105	Fragmentation of the dihydrofuran ring.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **1,3-dihydroisobenzofuran-5-amine** is not readily available in the literature, a plausible synthetic route can be adapted from general methods for the synthesis of substituted 1,3-dihydroisobenzofurans.

General Synthetic Approach:

A common method for the synthesis of the 1,3-dihydroisobenzofuran core involves the reduction of a corresponding phthalide or a related dicarbonyl compound. For the 5-amino substituted derivative, a potential route could start from a commercially available nitro-substituted precursor, followed by reduction of the nitro group to an amine.

Example Protocol (Hypothetical):

- Starting Material: 5-Nitro-1,3-dihydroisobenzofuran (or a precursor that can be cyclized to it).
- Reduction of the Nitro Group:
 - Dissolve the nitro-substituted starting material in a suitable solvent such as ethanol or ethyl acetate.
 - Add a reducing agent, for example, tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.
 - The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- Work-up:
 - After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
 - The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
 - The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and the solvent is removed under reduced pressure.

- Purification:
 - The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure **1,3-dihydroisobenzofuran-5-amine**.

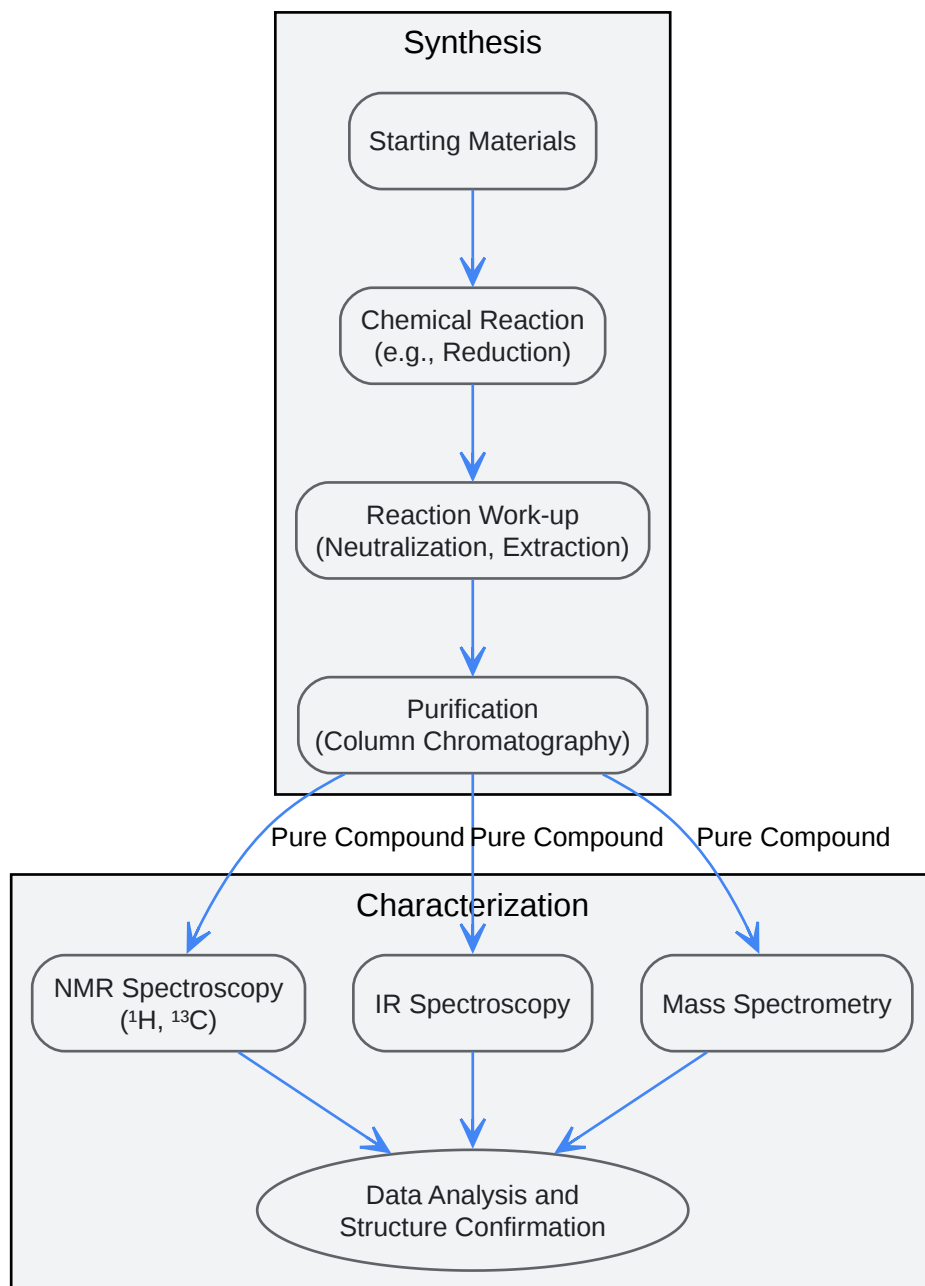
Spectroscopic Analysis Protocol:

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer, for instance, with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.

Visualization of Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like **1,3-dihydroisobenzofuran-5-amine**.

General Workflow for Synthesis and Characterization



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Caption: General workflow for chemical synthesis and spectroscopic characterization.

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